

Spectroscopic Comparison of 2-Butyl-5-iodofuran Regioisomers: A Guide for Researchers

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Compound of Interest

Compound Name: *Furan, 2-butyl-5-iodo-*

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This guide provides a detailed spectroscopic comparison of 2-butyl-5-iodofuran and its primary regioisomers. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the unambiguous identification and characterization of these compounds in complex reaction mixtures.

While direct experimental data for all regioisomers of 2-butyl-iodofuran is not readily available in published literature, this guide compiles data from closely related furan derivatives to provide accurate predictions for their spectroscopic properties. The presented data is based on established principles of spectroscopy and analysis of compounds such as 2-butylfuran, 2-iodofuran, 3-iodofuran, and other 2,5-disubstituted furans.

Introduction to 2-Butyl-5-iodofuran and its Regioisomers

2-Butyl-5-iodofuran is a substituted furan derivative with potential applications in organic synthesis and medicinal chemistry. The synthesis of this compound can often lead to the formation of various regioisomers, depending on the reaction conditions and starting materials. The primary regioisomers of interest include:

- 2-butyl-5-iodofuran
- 2-butyl-4-iodofuran
- 2-butyl-3-iodofuran
- 3-butyl-2-iodofuran

The precise identification of each isomer is critical for understanding reaction mechanisms and for ensuring the purity of target compounds. The following sections provide a detailed breakdown of the expected spectroscopic data for each of these regioisomers.

Comparative Spectroscopic Data

The following tables summarize the predicted and known quantitative data for the spectroscopic analysis of 2-butyl-5-iodofuran and its related isomers.

Table 1: Predicted ^1H NMR Spectroscopic Data (in CDCl_3 , 400 MHz)

Compound	Furan Protons (δ , ppm)	Butyl Protons (δ , ppm)
2-butylfuran	H5: ~7.28 (m), H3: ~6.25 (m), H4: ~5.95 (m)	α -CH ₂ : ~2.58 (t), β -CH ₂ : ~1.59 (m), γ -CH ₂ : ~1.36 (m), CH ₃ : ~0.91 (t)
2-iodofuran	H5: ~7.4 (d), H3: ~6.5 (d), H4: ~6.3 (dd)	-
3-iodofuran	H2: ~7.5 (s), H5: ~7.4 (s), H4: ~6.4 (s)	-
Predicted 2-butyl-5-iodofuran	H3: ~6.35 (d, $J \approx 3.2$ Hz), H4: ~6.05 (d, $J \approx 3.2$ Hz)	α -CH ₂ : ~2.65 (t), β -CH ₂ : ~1.60 (m), γ -CH ₂ : ~1.38 (m), CH ₃ : ~0.92 (t)
Predicted 2-butyl-3-iodofuran	H5: ~7.35 (d, $J \approx 1.8$ Hz), H4: ~6.15 (d, $J \approx 1.8$ Hz)	α -CH ₂ : ~2.60 (t), β -CH ₂ : ~1.60 (m), γ -CH ₂ : ~1.37 (m), CH ₃ : ~0.92 (t)
Predicted 2-butyl-4-iodofuran	H5: ~7.30 (s), H3: ~6.40 (s)	α -CH ₂ : ~2.62 (t), β -CH ₂ : ~1.59 (m), γ -CH ₂ : ~1.36 (m), CH ₃ : ~0.91 (t)
Predicted 3-butyl-2-iodofuran	H5: ~7.40 (d, $J \approx 1.9$ Hz), H4: ~6.20 (d, $J \approx 1.9$ Hz)	α -CH ₂ : ~2.55 (t), β -CH ₂ : ~1.58 (m), γ -CH ₂ : ~1.35 (m), CH ₃ : ~0.90 (t)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Compound	Furan Carbons (δ , ppm)	Butyl Carbons (δ , ppm)
2-butylfuran	C2: ~156.5, C5: ~140.5, C3: ~110.0, C4: ~104.5	α -CH ₂ : ~27.8, β -CH ₂ : ~30.5, γ -CH ₂ : ~22.3, CH ₃ : ~13.8
2-iodofuran	C2: ~85.0, C5: ~148.0, C3: ~115.0, C4: ~112.0	-
3-iodofuran	C3: ~92.0, C2: ~145.0, C5: ~142.0, C4: ~110.0	-
Predicted 2-butyl-5-iodofuran	C2: ~160.0, C5: ~88.0, C3: ~118.0, C4: ~108.0	α -CH ₂ : ~28.0, β -CH ₂ : ~30.3, γ -CH ₂ : ~22.1, CH ₃ : ~13.7
Predicted 2-butyl-3-iodofuran	C2: ~158.0, C3: ~95.0, C5: ~143.0, C4: ~112.0	α -CH ₂ : ~27.9, β -CH ₂ : ~30.4, γ -CH ₂ : ~22.2, CH ₃ : ~13.8
Predicted 2-butyl-4-iodofuran	C2: ~157.0, C4: ~90.0, C5: ~145.0, C3: ~115.0	α -CH ₂ : ~27.8, β -CH ₂ : ~30.5, γ -CH ₂ : ~22.3, CH ₃ : ~13.8
Predicted 3-butyl-2-iodofuran	C3: ~120.0, C2: ~87.0, C5: ~144.0, C4: ~110.0	α -CH ₂ : ~25.0, β -CH ₂ : ~33.0, γ -CH ₂ : ~22.0, CH ₃ : ~13.9

Table 3: Key IR Spectroscopic Data (Characteristic Bands, cm⁻¹)

Compound	C-H (furan)	C=C (furan)	C-O-C (furan)	C-I
2-butylfuran	~3100-3150	~1500-1600	~1000-1150	-
Iodofurans	~3100-3150	~1480-1580	~1000-1150	~500-600
Predicted 2-butyl-iodofuran Isomers	~3100-3150	~1480-1580	~1000-1150	~500-600

Table 4: Mass Spectrometry Data (Key Fragments, m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
2-butylfuran	124	81 (M-C ₃ H ₇) ⁺ , 67 (furan-CH ₂) ⁺
2-iodofuran	194	127 (I) ⁺ , 67 (C ₄ H ₃ O) ⁺
Predicted 2-butyl-5-iodofuran	250	207 (M-C ₃ H ₇) ⁺ , 127 (I) ⁺ , 123 (M-I) ⁺ , 81 (C ₄ H ₂ O-C ₄ H ₉) ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the purified furan derivative is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **¹H NMR Acquisition:** Proton spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.
- **¹³C NMR Acquisition:** Carbon spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 transients. Proton decoupling is applied during acquisition.
- **Data Processing:** The resulting free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- **Sample Preparation:** A small drop of the neat liquid sample is placed directly on the ATR crystal. For solid samples, a small amount of the powder is pressed against the crystal.

- **Data Acquisition:** Spectra are recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- **Sample Preparation:** A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.
- **GC Conditions:** A 30 m x 0.25 mm capillary column with a 0.25 μm film thickness is used. The oven temperature program is initiated at 50°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
- **MS Conditions:** The ion source temperature is maintained at 230°C and the electron energy is set to 70 eV. Mass spectra are recorded over a mass range of m/z 40-400.
- **Data Analysis:** The total ion chromatogram (TIC) is used to identify the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak is then analyzed for the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-butyl-5-iodofuran regioisomers.



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Caption: Workflow for the spectroscopic comparison of 2-butyl-iodofuran regioisomers.

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